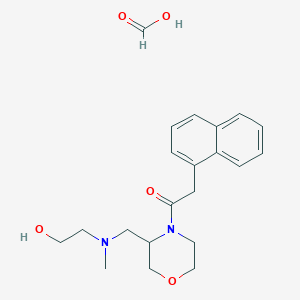![molecular formula C18H28N2O4 B6502831 1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one; formic acid CAS No. 1421497-76-8](/img/structure/B6502831.png)
1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one; formic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one; formic acid acts as a proton donor in a variety of biochemical reactions. In drug discovery, this compound can be used to activate or deactivate drug molecules, depending on the pH of the reaction. In material science, this compound can be used to cross-link polymers and other materials. In nanotechnology, this compound can be used to stabilize nanomaterials and improve the dispersibility of nanoparticles.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In drug discovery, this compound can be used to activate or deactivate drug molecules, depending on the pH of the reaction. In material science, this compound can be used to cross-link polymers and other materials. In nanotechnology, this compound can be used to stabilize nanomaterials and improve the dispersibility of nanoparticles.
実験室実験の利点と制限
1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one; formic acid has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its low toxicity, which makes it safe to use in lab experiments. Additionally, this compound is relatively inexpensive and can be easily synthesized in the lab. However, this compound has some limitations. It is relatively unstable, and its reactivity can vary depending on the pH of the reaction.
将来の方向性
1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one; formic acid has a variety of potential future applications. In drug discovery, this compound could be used to develop new pharmaceuticals and other biologically active compounds. In material science, this compound could be used to develop new polymers and other materials. In nanotechnology, this compound could be used to stabilize nanomaterials and improve the dispersibility of nanoparticles. Additionally, this compound could be used to develop new methods for drug delivery, material synthesis, and nanomaterial fabrication.
合成法
1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one; formic acid is synthesized by the condensation of 1-DMPB and formic acid. This reaction is catalyzed by an acid, such as phosphoric acid, and is conducted at temperatures between 100-120°C for 1-2 hours. The product of this reaction is a white crystalline solid that is soluble in water and organic solvents.
科学的研究の応用
1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one; formic acid has been used in a variety of scientific research applications, including drug discovery, material science, and nanotechnology. In drug discovery, this compound is used as a starting material in the synthesis of a variety of pharmaceuticals and other biologically active compounds. In material science, this compound is used as a cross-linking agent in the production of polymers and other materials. In nanotechnology, this compound is used as a surfactant to stabilize nanomaterials and to improve the dispersibility of nanoparticles.
特性
IUPAC Name |
1-[3-[(dimethylamino)methyl]morpholin-4-yl]-4-phenylbutan-1-one;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.CH2O2/c1-18(2)13-16-14-21-12-11-19(16)17(20)10-6-9-15-7-4-3-5-8-15;2-1-3/h3-5,7-8,16H,6,9-14H2,1-2H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTQYAJGFQDJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COCCN1C(=O)CCCC2=CC=CC=C2.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502748.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6502754.png)
![(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502767.png)
![N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(trifluoromethyl)benzamide](/img/structure/B6502773.png)
![2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B6502779.png)
![(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(3,4,5-trimethoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502797.png)
![1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6502801.png)
![1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B6502809.png)
amino}ethan-1-ol; formic acid](/img/structure/B6502815.png)

![3-{4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6502833.png)
![(4Z)-12-(2-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502845.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate](/img/structure/B6502851.png)
